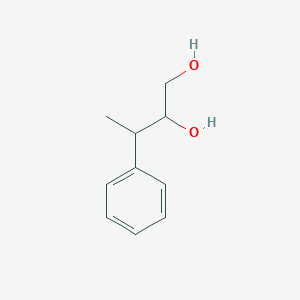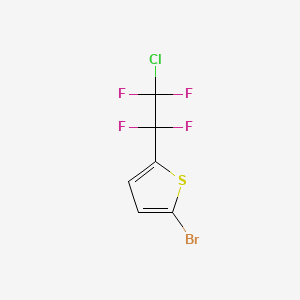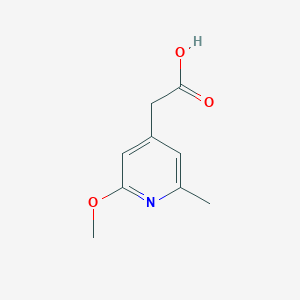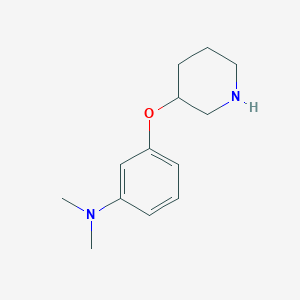
n,n-Dimethyl-3-(piperidin-3-yloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Dimethyl-3-(piperidin-3-yloxy)aniline is an organic compound that features a piperidine ring attached to an aniline moiety through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Dimethyl-3-(piperidin-3-yloxy)aniline typically involves the reaction of 3-hydroxyaniline with piperidine under specific conditions. The process generally includes:
Formation of the Ether Linkage: The hydroxyl group of 3-hydroxyaniline reacts with piperidine in the presence of a suitable base, such as sodium hydride, to form the ether linkage.
Dimethylation: The resulting intermediate is then subjected to dimethylation using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
n,n-Dimethyl-3-(piperidin-3-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
n,n-Dimethyl-3-(piperidin-3-yloxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n,n-Dimethyl-3-(piperidin-3-yloxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n,n-Dimethyl-3-(piperidin-4-yloxy)aniline: Similar structure but with the piperidine ring attached at a different position.
n,n-Dimethyl-3-(piperidin-2-yloxy)aniline: Another positional isomer with different chemical properties.
Uniqueness
n,n-Dimethyl-3-(piperidin-3-yloxy)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
N,N-dimethyl-3-piperidin-3-yloxyaniline |
InChI |
InChI=1S/C13H20N2O/c1-15(2)11-5-3-6-12(9-11)16-13-7-4-8-14-10-13/h3,5-6,9,13-14H,4,7-8,10H2,1-2H3 |
InChI-Schlüssel |
LOARYYIPEOCYIO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=CC=C1)OC2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


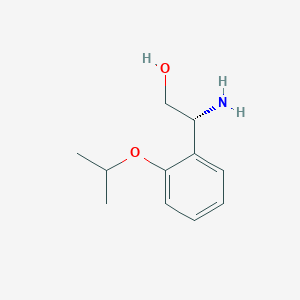
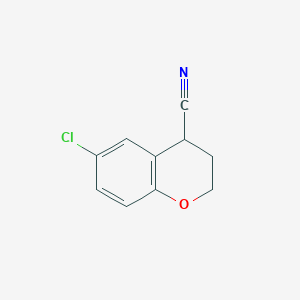
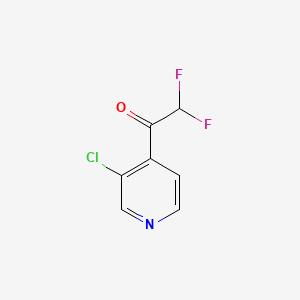
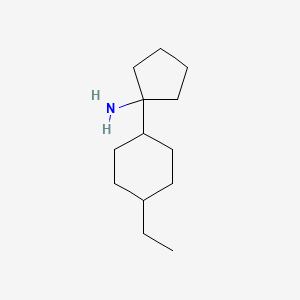
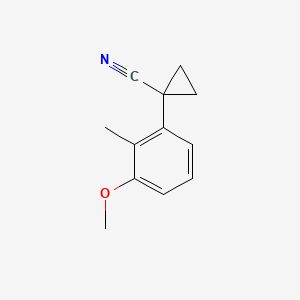


![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
